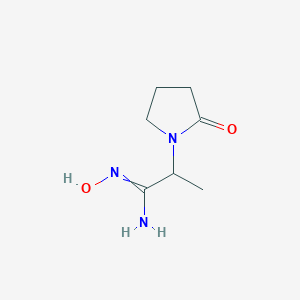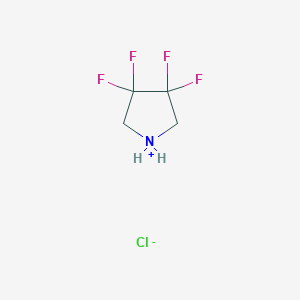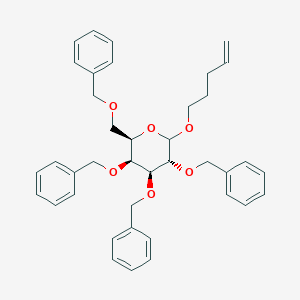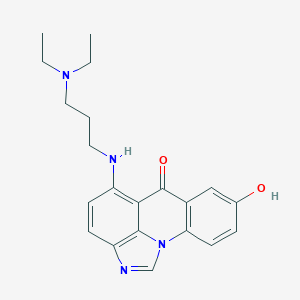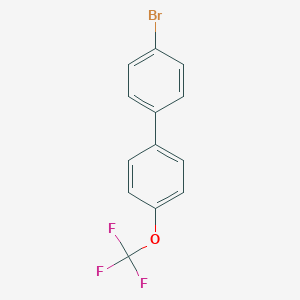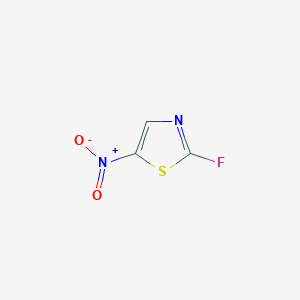
2-Fluoro-5-nitro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-nitro-1,3-thiazole (2F5NT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents. 2F5NT has been found to possess antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The precise mechanism of action of 2-Fluoro-5-nitro-1,3-thiazole is not fully understood. However, it has been suggested that its antimicrobial activity is due to the inhibition of bacterial cell wall synthesis. In cancer cells, 2-Fluoro-5-nitro-1,3-thiazole has been found to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory properties are attributed to the inhibition of the NF-κB signaling pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Fluoro-5-nitro-1,3-thiazole has a low toxicity profile and does not cause significant adverse effects. It has been found to be well-tolerated in animal models and has a good pharmacokinetic profile. In addition to its antimicrobial, antitumor, and anti-inflammatory properties, 2-Fluoro-5-nitro-1,3-thiazole has also been shown to possess antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Fluoro-5-nitro-1,3-thiazole in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. Additionally, its low toxicity profile and good pharmacokinetic profile make it an attractive candidate for further development. However, one limitation of using 2-Fluoro-5-nitro-1,3-thiazole is its relatively high cost compared to other antimicrobial agents.
Zukünftige Richtungen
There are several areas of research that could be explored to further understand the potential of 2-Fluoro-5-nitro-1,3-thiazole. One direction is to investigate its potential use in combination with other antimicrobial agents to enhance its efficacy. Additionally, further studies are needed to elucidate its precise mechanism of action and to identify potential targets for drug development. Another area of research is to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, more studies are needed to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-Fluoro-5-nitro-1,3-thiazole is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its unique properties, including its antimicrobial, antitumor, and anti-inflammatory activities, make it an attractive candidate for further development. While there are still limitations to its use, ongoing research will undoubtedly uncover new potential applications for this compound.
Synthesemethoden
The synthesis of 2-Fluoro-5-nitro-1,3-thiazole can be achieved through the reaction of 2-aminothiazole with nitric acid and hydrofluoric acid. This method yields a high purity product and is relatively easy to perform. Other methods, such as the reaction of 2-fluoronitrobenzene with thioamide, have also been reported.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-nitro-1,3-thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Additionally, 2-Fluoro-5-nitro-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
130080-39-6 |
|---|---|
Produktname |
2-Fluoro-5-nitro-1,3-thiazole |
Molekularformel |
C3HFN2O2S |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2-fluoro-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HFN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H |
InChI-Schlüssel |
BCVQTNQOJXCIMX-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(SC(=N1)F)[N+](=O)[O-] |
Synonyme |
Thiazole, 2-fluoro-5-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



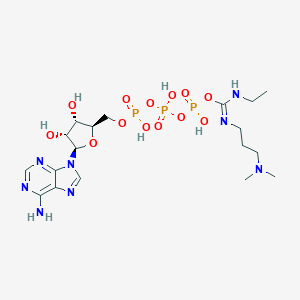
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
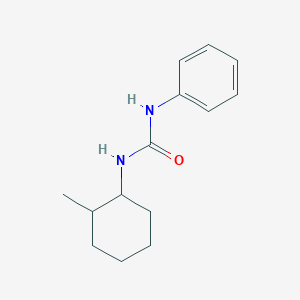
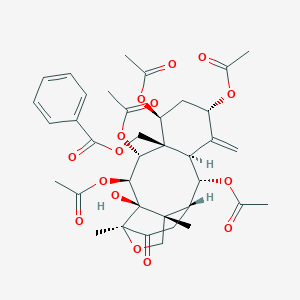
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
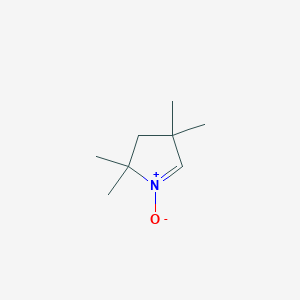
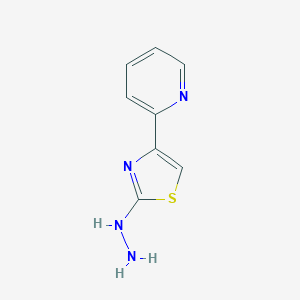
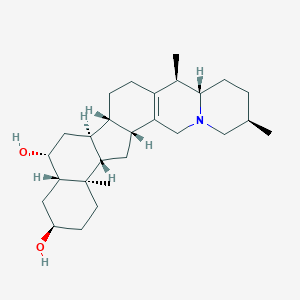
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
